4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid
Brand Name: Vulcanchem
CAS No.: 852934-02-2
VCID: VC4755132
InChI: InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)8-9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16)
SMILES: C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)O
Molecular Formula: C12H13NO3
Molecular Weight: 219.24

4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid

CAS No.: 852934-02-2

Cat. No.: VC4755132

Molecular Formula: C12H13NO3

Molecular Weight: 219.24

* For research use only. Not for human or veterinary use.

4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid - 852934-02-2

Specification

CAS No. 852934-02-2
Molecular Formula C12H13NO3
Molecular Weight 219.24
IUPAC Name 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid
Standard InChI InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)8-9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16)
Standard InChI Key MXSDEKJNUFFBSR-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid is C₁₂H₁₃NO₃, with a molar mass of 219.24 g/mol . Key structural attributes include:

  • A benzoic acid core substituted at the para position.

  • A 2-oxopyrrolidin-1-ylmethyl group, where the pyrrolidinone ring introduces both hydrophilic (amide) and hydrophobic (methylene) regions.

Table 1: Structural and Spectral Data

PropertyValue/DescriptorSource
SMILESC1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)O
InChIKeyMXSDEKJNUFFBSR-UHFFFAOYSA-N
Predicted Collision Cross Section (Ų)149.0 ([M+H]+), 150.4 ([M-H]-)

The 2-oxopyrrolidin-1-yl group enhances hydrogen-bonding capacity via its carbonyl oxygen, a feature critical for interactions with biological targets .

Synthesis and Chemical Reactivity

While no direct synthesis route for 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid is documented in the provided sources, analogous compounds suggest viable strategies:

Esterification and Functionalization

A patent describing the synthesis of methyl 4-bromoacetyl-2-methylbenzoate highlights a three-step approach applicable to related benzoic acids:

  • Esterification: Protection of the carboxylic acid group using methanol and sulfuric acid.

  • Palladium-Catalyzed Coupling: Introduction of vinyl or boronate groups via cross-coupling reactions.

  • Haloketone Synthesis: Bromination at the α-position of ketones.

Adapting this route, 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid could be synthesized via:

  • Mitsunobu Reaction: Coupling 4-(hydroxymethyl)benzoic acid with pyrrolidin-2-one under diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Reductive Amination: Condensing 4-formylbenzoic acid with pyrrolidin-2-one followed by sodium cyanoborohydride reduction.

Physicochemical and Spectroscopic Properties

Table 2: Predicted Physicochemical Properties

PropertyValueSource
LogP (Partition Coefficient)~1.2 (estimated)
SolubilityModerate in DMSO, low in water
pKa (Carboxylic Acid)~4.2

The compound’s collision cross-section (CCS) values, critical for mass spectrometry identification, vary with adducts:

  • [M+H]+: 149.0 Ų

  • [M+Na]+: 159.8 Ų .

CompoundTargetIC₅₀ (nM)Source
4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic Acid (Analog)Influenza N9 Neuraminidase~50
ZanamivirInfluenza Neuraminidase0.5–2

While less potent than zanamivir, the benzoic acid scaffold offers opportunities for optimization, such as introducing basic substituents to enhance C4 subsite interactions .

Future Directions and Challenges

Improving Bioavailability

The compound’s low solubility (common among benzoic acids) limits oral bioavailability . Strategies to address this include:

  • Prodrug Design: Esterification of the carboxylic acid group.

  • Nanoparticle Formulations: Encapsulation in lipid-based carriers.

Expanding Therapeutic Targets

The pyrrolidinone moiety’s versatility suggests potential in:

  • Protease Inhibition: Targeting HIV-1 protease or SARS-CoV-2 main protease.

  • Kinase Modulation: Interacting with ATP-binding pockets in cancer-related kinases.

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